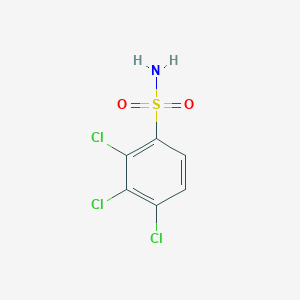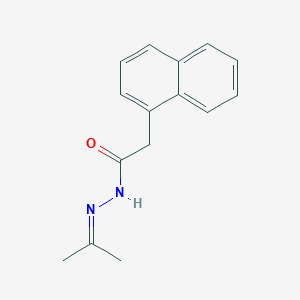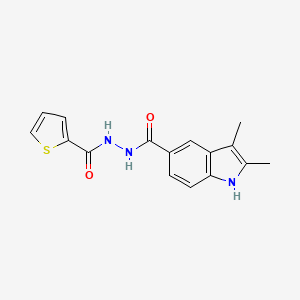![molecular formula C16H15N3OS B12214334 3-(3-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B12214334.png)
3-(3-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is a heterocyclic compound belonging to the class of 1,3,5-triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,3,5-triazine-2-thione derivatives involves the reaction of arylaldehydes, thiourea, and orthoformates in a catalyst-free one-pot synthetic methodology . This procedure tolerates a diverse range of arylaldehydes and orthoformates, providing a rapid entry to a variety of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones . The synthetic strategy relies on the dual role of thiourea in the cyclization with the aldehydes and the alkylation via an intermediate imidate formation .
Industrial Production Methods
Industrial production methods for 1,3,5-triazine derivatives often involve the use of cyanuric chloride as a starting material. Replacement of chloride ions in cyanuric chloride with various nucleophiles, such as amines, alcohols, or thiols, leads to the formation of substituted 1,3,5-triazines . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(tetrazol-1-yl-(4-phenyl(3-arylpropene-1-on-1-yl))-1,3,5-triazine: Known for its antifungal activities.
6-Chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: Exhibits significant antimicrobial activity.
2,4,6-Tri-substituted-1,3,5-triazines: Used in various applications, including as UV absorbers and photostabilizers.
Uniqueness
3-(3-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenyl groups contribute to its stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15N3OS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C16H15N3OS/c1-20-14-9-5-8-13(10-14)19-11-17-15(18-16(19)21)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,18,21) |
InChI Key |
AMKJWTGMEIQZQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CN=C(NC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12214258.png)


![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12214272.png)
![4-[[(1-Methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12214276.png)
![2-bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12214277.png)
![2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12214285.png)
![1-(4-bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole](/img/structure/B12214289.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12214303.png)
![(2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12214307.png)
![N-(2,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12214311.png)

